molecular formula C8H19NO B1376767 1-Amino-4-ethylhexan-3-ol CAS No. 1447965-83-4

1-Amino-4-ethylhexan-3-ol

Cat. No.: B1376767
CAS No.: 1447965-83-4
M. Wt: 145.24 g/mol
InChI Key: ZPDVFDBHGBHTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-4-ethylhexan-3-ol is an organic compound that belongs to the class of amino alcohols It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-ethylhexan-3-ol can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 4-ethyl-3-nitrohexane using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the nucleophilic substitution of haloalkanes with ammonia or amines .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reduction processes. The use of catalytic hydrogenation is preferred due to its efficiency and scalability. The reaction conditions often include high pressure and temperature to ensure complete reduction of the nitro group to an amino group .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-ethylhexan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-4-ethylhexan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-4-ethylhexan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

  • 1-Amino-2-propanol
  • 2-Amino-1-butanol
  • 3-Amino-2-pentanol

Comparison: 1-Amino-4-ethylhexan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-amino-4-ethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-3-7(4-2)8(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDVFDBHGBHTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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